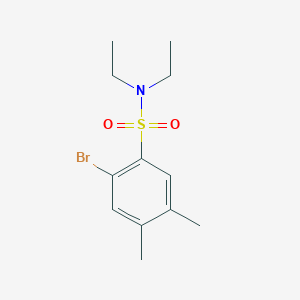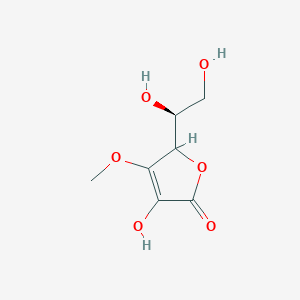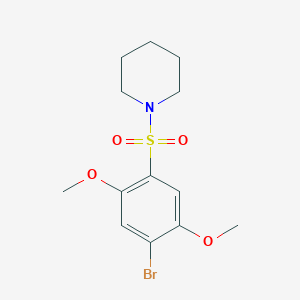
Ethyl(iodo)-lambda~2~-germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(iodo)-lambda~2~-germane, also known as ethylgermanium iodide, is a chemical compound that contains germanium, iodine, and carbon. It is a colorless liquid that is used in scientific research for its unique properties. Ethylgermanium iodide has been studied for its potential applications in organic synthesis, catalysis, and as a precursor for the production of other germanium-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl(iodo)-lambda~2~-germaneum iodide is not fully understood, but it is believed to involve the transfer of germanium atoms or groups to other molecules. This transfer can lead to the formation of new chemical bonds and the production of new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethyl(iodo)-lambda~2~-germaneum iodide. However, it has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations.
Advantages and Limitations for Lab Experiments
Ethylgermanium iodide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other germanium-containing compounds. However, it has some limitations, including its low solubility in certain solvents and its reactivity with air and moisture.
Future Directions
There are several potential future directions for research on Ethyl(iodo)-lambda~2~-germaneum iodide. One area of interest is its potential use as a catalyst in the production of other germanium-containing compounds. Additionally, its potential applications in organic synthesis and catalysis could be further explored. Further research could also investigate its potential use in biomedical applications, such as drug delivery or imaging.
Synthesis Methods
Ethylgermanium iodide can be synthesized through the reaction of germanium powder with iodine and ethyl iodide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified through distillation or other methods to obtain a high-purity sample.
Scientific Research Applications
Ethylgermanium iodide has been studied for its potential applications in organic synthesis and catalysis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including alkenes, ketones, and esters. Additionally, it has been used as a catalyst in the synthesis of other germanium-containing compounds, such as germanium oxide and germanium carbide.
properties
CAS RN |
14275-26-4 |
|---|---|
Product Name |
Ethyl(iodo)-lambda~2~-germane |
Molecular Formula |
Cr2CuO4 |
Molecular Weight |
228.6 g/mol |
InChI |
InChI=1S/C2H5GeI/c1-2-3-4/h2H2,1H3 |
InChI Key |
ZLBVNFVZGYHPGX-UHFFFAOYSA-N |
SMILES |
CC[Ge]I |
Canonical SMILES |
CC[Ge]I |
synonyms |
Ethyliodogermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















